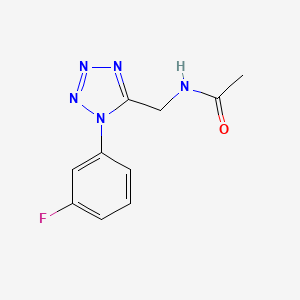
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetrahydroquinoline core, substituted with a methoxyethyl group and a dimethylbenzenesulfonamide moiety, which together influence its reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Methoxyethyl Group: : The tetrahydroquinoline intermediate is then alkylated using a methoxyethyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of Dimethylbenzenesulfonamide Group: : Finally, the sulfonamide group is introduced by reacting the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow the same general synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and reagent concentrations would be crucial to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the sulfonamide group can lead to amine derivatives, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: : The methoxyethyl group and other substituents can participate in substitution reactions, often involving nucleophiles or electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Bases for substitution: Sodium hydride, potassium carbonate
Acids for substitution: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: : Quinoline derivatives
Reduction: : Amine derivatives
Substitution: : Various substituted tetrahydroquinoline derivatives, depending on the reagents used
科学研究应用
Chemistry
In chemistry, N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential in modulating biological pathways. This compound could be explored for its activity against certain enzymes or receptors, influencing processes like signal transduction or metabolic regulation.
Medicine
In medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound could be investigated for potential therapeutic applications, including as an antibacterial, antifungal, or anticancer agent, based on its interaction with biological targets.
Industry
Industrially, this compound may find applications in the development of novel materials, such as polymers or coatings, due to its unique structural features and reactivity.
作用机制
Molecular Targets and Pathways
The exact mechanism by which N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide exerts its effects would depend on its interaction with specific molecular targets. For example, it could inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, it could interact with receptors on cell membranes, influencing signal transduction pathways.
相似化合物的比较
Uniqueness and Similarities
Similar Compounds: : Other tetrahydroquinoline derivatives, such as N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide and N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethylbenzenesulfonamide, share similar structural motifs but differ in the nature and position of substituents.
Uniqueness: : What sets N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide apart is its specific combination of functional groups and substituents, which can influence its chemical behavior and biological activity in unique ways compared to related compounds.
This complex interplay of structure and function makes this compound a fascinating subject for further research and application in various scientific fields.
属性
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-20(16(2)13-15)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPYQYIGKGFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)
![1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine](/img/structure/B2903265.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)

![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)



![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2903279.png)
